molecular formula C23H20ClN5O3 B6527693 N-(5-chloro-2-methoxyphenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 946384-07-2

N-(5-chloro-2-methoxyphenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B6527693
CAS No.: 946384-07-2
M. Wt: 449.9 g/mol
InChI Key: INBSURHVBNMPBM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a cyclopropyl group at position 6 and a phenyl group at position 1. The acetamide side chain is attached to an N-(5-chloro-2-methoxyphenyl) group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-32-19-10-9-15(24)11-18(19)26-20(30)13-28-21(14-7-8-14)27-22-17(23(28)31)12-25-29(22)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBSURHVBNMPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with closely related compounds:

Compound Name Substituent on Phenyl Core Structure Key Substituents Biological Activity Ref
Target Compound 5-chloro-2-methoxyphenyl Pyrazolo[3,4-d]pyrimidin-4-one 6-cyclopropyl, 1-phenyl Assumed kinase/enzyme inhibition (structural inference)
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 5-chloro-2-methylphenyl Pyrazolo[3,4-d]pyrimidin-4-one No cyclopropyl substituent Not specified, but methyl substitution may reduce solubility compared to methoxy
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 5-chloro-2-methoxyphenyl Pyrimido[5,4-b]indol-4-one 3-(4-chlorophenyl), sulfanyl group Potential enzyme inhibition (sulfanyl enhances electronic interactions)
Derivatives from N-substituted α-chloroacetamides Varied aryl groups Pyrazolo[3,4-d]pyrimidin-4-one Varying acetamide substituents Lipoxygenase inhibition, antibacterial activity (dependent on substituents)

Key Observations

Substituent Effects on Solubility and Binding: The methoxy group in the target compound improves solubility compared to the methyl group in its analogue (), though it may increase metabolic liability via demethylation pathways .

Core Structure Variations: Replacing the pyrazolo[3,4-d]pyrimidinone core with a pyrimidoindole () introduces a sulfur atom (sulfanyl group), which may alter electronic interactions with target proteins. This modification could shift activity toward different enzyme classes .

Acetamide Side Chain Modifications: Derivatives with lipophilic substituents (e.g., 4-chlorophenyl in ) show enhanced binding to hydrophobic enzyme pockets, while polar groups may improve water solubility .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methoxy groups are prone to oxidative demethylation, whereas cyclopropane rings resist metabolic degradation, extending half-life .

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